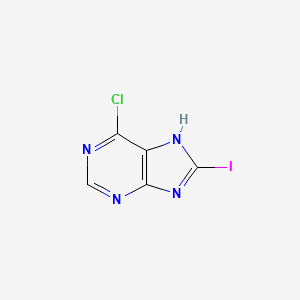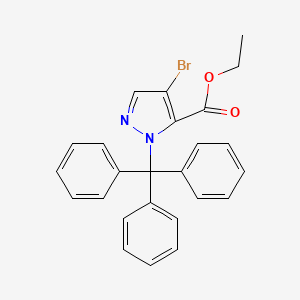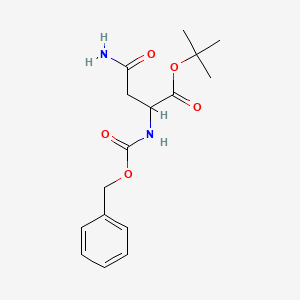![molecular formula C9H6F3N3O B13661903 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one typically involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . The reaction conditions often include the use of protecting groups, which are later removed by hydrolysis with trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazole-pyrimidine hybrids: These compounds share the pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c1-4-13-5-2-3-6(9(10,11)12)15-7(5)8(16)14-4/h2-3H,1H3,(H,13,14,16) |
InChI Key |
RJAJIKXYCFQDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)



![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)

![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)

![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)

![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
